molecular formula C14H20ClNO B1487669 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol CAS No. 1178483-13-0

1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol

Cat. No.: B1487669
CAS No.: 1178483-13-0
M. Wt: 253.77 g/mol
InChI Key: WKFPAIYXMLCDNZ-UHFFFAOYSA-N
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Description

1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol is a compound of significant interest in the field of organic chemistry. It is structurally related to ketamine, a well-known anesthetic and analgesic. This compound has a cyclohexanol core with a 2-chlorophenylmethylamino substituent, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

1-[[(2-chlorophenyl)methylamino]methyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c15-13-7-3-2-6-12(13)10-16-11-14(17)8-4-1-5-9-14/h2-3,6-7,16-17H,1,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFPAIYXMLCDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNCC2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol typically involves multiple steps. One common method starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide to form a Grignard reagent. This intermediate is then dehydrated using an acidic ionic liquid to yield 1-(2-chlorophenyl)cyclohexene. The oxidation of this alkene with potassium permanganate produces the corresponding hydroxy ketone intermediate. Finally, the imination of this intermediate with methylamine and subsequent rearrangement at elevated temperatures results in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes often employ safer and more environmentally friendly reagents and solvents to minimize hazardous waste.

Chemical Reactions Analysis

Types of Reactions

1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces various alcohol derivatives.

Scientific Research Applications

1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its anesthetic and analgesic properties, similar to ketamine.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol involves its interaction with various molecular targets. It is believed to act on the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine. By inhibiting the NMDA receptor, it can modulate synaptic transmission and produce anesthetic and analgesic effects. Additionally, it may interact with other neurotransmitter systems, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol is structurally similar to several other compounds, including:

    Ketamine: Shares a similar cyclohexanone core and exhibits comparable anesthetic properties.

    Phencyclidine (PCP): Another NMDA receptor antagonist with a different structural framework.

    Eticyclidine: A derivative of phencyclidine with similar pharmacological effects.

Despite these similarities, this compound is unique due to its specific substituents and the resulting chemical and pharmacological properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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